molecular formula C10H22O6P2 B1337896 Tetraethyl ethene-1,1-diylbis(phosphonate) CAS No. 37465-31-9

Tetraethyl ethene-1,1-diylbis(phosphonate)

Cat. No.: B1337896
CAS No.: 37465-31-9
M. Wt: 300.23 g/mol
InChI Key: SLSPWQKLLPYKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl ethene-1,1-diylbis(phosphonate) is an organophosphorus compound with the molecular formula C10H22O6P2. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. The compound is characterized by the presence of two phosphonate groups attached to an ethene backbone, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl ethene-1,1-diylbis(phosphonate) can be synthesized through several methods. One common approach involves the reaction of tetraethyl methylenediphosphonate with acetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of tetraethyl ethene-1,1-diylbis(phosphonate) often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl ethene-1,1-diylbis(phosphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted ethene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetraethyl ethene-1,1-diylbis(phosphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetraethyl ethene-1,1-diylbis(phosphonate) exerts its effects involves the interaction of its phosphonate groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing chemical structures. The pathways involved often include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing nature of the phosphonate groups .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl vinylidene phosphonate
  • Tetraethyl ethylene-1,1-diylbisphosphonate
  • 1,1-bis(diethylphosphono)ethylene

Uniqueness

Tetraethyl ethene-1,1-diylbis(phosphonate) is unique due to its specific structural configuration, which allows for a wide range of chemical reactions and applications. Its ethene backbone provides a versatile platform for functionalization, making it more adaptable compared to similar compounds .

Properties

IUPAC Name

1,1-bis(diethoxyphosphoryl)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSPWQKLLPYKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452307
Record name Tetraethyl vinylidene phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37465-31-9
Record name Tetraethyl vinylidene phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Paraformaldehyde (104.2 g) and diethylamine (50.8 g) are combined in methanol (2 1), warmed until clear, then treated with methylene bisphosphonic acid, tetraethyl ester (190.09 g) and refluxed for 18 hrs. The sample is then concentrated, methanol added, the methanol removed by heat and reduced pressure, toluene is added and removed by heat and reduced pressure. The residue is dissolved in toluene (1 1), treated with p-TSA (0.5 g) and refluxed through a Dean Stark trap for 18 hrs. The sample is concentrated under reduced pressure with heat, dissolved in methylene chloride washed twice with water, dried with magnesium sulfate, and concentrated under reduced pressure with heat. The sample is purified by distillation at reduced pressure to give the title compound, bp=140° (0.6 torr); MS (m/e) 300, 285, 273, 255, 245, 227, 217, 199, 192, 181, 163, 153 and 135; IR (neat) 2984, 2934, 2909, 1651, 1580, 1479, 1444, 1392, 1254, 1166, 1098, 1042, 1025, 974, 855, 813 and 800 cm-1 ; NMR (CDCl3) 7.1, 6.7, 4.1 and 1.3 δ.
Quantity
104.2 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
Quantity
190.09 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethyl ethene-1,1-diylbis(phosphonate)
Reactant of Route 2
Reactant of Route 2
Tetraethyl ethene-1,1-diylbis(phosphonate)
Reactant of Route 3
Tetraethyl ethene-1,1-diylbis(phosphonate)
Reactant of Route 4
Tetraethyl ethene-1,1-diylbis(phosphonate)
Customer
Q & A

Q1: What is the role of Tetraethyl ethene-1,1-diylbis(phosphonate) in Friedel-Crafts alkylation reactions?

A1: Tetraethyl ethene-1,1-diylbis(phosphonate) acts as an alkylating agent in Friedel-Crafts alkylation reactions. [] In the presence of a Lewis acid catalyst, such as the Cu(ClO4)2·6H2O/2,2′-Bipy complex, it reacts with electron-rich aromatic compounds like indoles to introduce an ethyl-1,1-diylbis(phosphonate) group onto the aromatic ring. [] This reaction offers a synthetic route to access a variety of heteroaryl- and aryl-substituted ethyl-1,1-diylbis(phosphonates). []

Q2: Are there any other reported applications of Tetraethyl ethene-1,1-diylbis(phosphonate) in scientific literature?

A2: Beyond Friedel-Crafts alkylations, Tetraethyl ethene-1,1-diylbis(phosphonate) serves as a building block in the synthesis of novel nucleoside analogs containing amino bisphosphonic groups. [] While the specific details of this application are not provided in the abstract, it highlights the versatility of this compound in accessing molecules with potential biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.